(2S)-2-(Azidomethyl)-1,4-dioxane: A Comprehensive Technical Guide on Physicochemical Properties, Reactivity, and Applications in Chiral Drug Design
(2S)-2-(Azidomethyl)-1,4-dioxane: A Comprehensive Technical Guide on Physicochemical Properties, Reactivity, and Applications in Chiral Drug Design
Executive Summary
In modern medicinal chemistry and drug development, the strategic incorporation of chiral, functionally dense building blocks is critical for optimizing pharmacokinetic and pharmacodynamic profiles. (2S)-2-(Azidomethyl)-1,4-dioxane (CAS: 1569298-19-6) represents a highly specialized bifunctional scaffold. It combines the metabolic stability and aqueous solubility of a 1,4-dioxane ring with the bioorthogonal reactivity of an aliphatic azide[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, safety parameters, synthetic integration, and provides a self-validating protocol for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Physicochemical Profiling & Structural Rationale
The molecular architecture of (2S)-2-(azidomethyl)-1,4-dioxane is designed to address common liabilities in drug discovery, such as poor water solubility and rapid metabolic clearance.
-
The 1,4-Dioxane Core: Unlike highly lipophilic alkyl chains, the oxygen-rich dioxane ring acts as a strong hydrogen-bond acceptor. It predominantly adopts a rigid chair conformation, which provides a predictable spatial vector for the attached azidomethyl group, crucial for structure-based drug design.
-
The Azide Moiety: The terminal azide serves as a masked primary amine (accessible via Staudinger reduction) or as a bioorthogonal dipole for click chemistry, enabling rapid library generation.
Quantitative Physicochemical Data
Note: Due to the specialized nature of this chiral intermediate, boiling point and density are derived from predictive models based on structurally homologous aliphatic azides.
| Property | Value | Causality / Significance |
| IUPAC Name | (2S)-2-(azidomethyl)-1,4-dioxane | Defines the exact (S)-stereocenter at C2. |
| CAS Number | 1569298-19-6 | Unique registry identifier for procurement. |
| Molecular Formula | C5H9N3O2 | Indicates a high nitrogen-to-carbon ratio. |
| Molecular Weight | 143.15 g/mol | Low MW allows it to act as a fragment building block. |
| Appearance | Colorless to pale yellow liquid | Typical for low-molecular-weight organic azides. |
| Density (Predicted) | ~1.15 g/cm³ | Denser than water due to the oxygen and nitrogen content. |
| Boiling Point (Pred.) | ~180 - 200 °C | High BP relative to MW due to strong dipole-dipole interactions. |
| Heavy Atom Count | 10 | Ideal for Fragment-Based Drug Discovery (FBDD). |
Safety & Handling: The "Rule of Six" for Organic Azides
Expert Insight: Low-molecular-weight organic azides carry a significant risk of explosive decomposition, releasing nitrogen gas ( N2 ) under thermal or mechanical stress. As a standard safety heuristic in chemical development, the stability of an azide is evaluated using the (C + O) / N ratio .
For (2S)-2-(azidomethyl)-1,4-dioxane:
-
Carbon atoms (C) = 5
-
Oxygen atoms (O) = 2
-
Nitrogen atoms (N) = 3
-
Ratio: (5+2)/3=2.33
Causality: Because the ratio is strictly less than 3 , this compound is classified as a potential explosion hazard. The high density of high-energy N−N bonds relative to the stabilizing carbon/oxygen framework means the molecule lacks the thermal mass to safely dissipate the energy of decomposition.
-
Protocol Standard: It must be stored at ≤4∘C protected from light. Any scale-up operations (>5 grams) must be conducted behind a blast shield, avoiding concentration to absolute dryness.
Synthetic Pathways & Stereochemical Control
The synthesis of (2S)-2-(azidomethyl)-1,4-dioxane relies on the strict retention of stereochemistry from a chiral pool precursor. The standard route begins with (S)-1,4-dioxane-2-methanol. The primary alcohol is activated via mesylation (using Methanesulfonyl chloride), creating an excellent leaving group. Subsequent SN2 displacement with sodium azide ( NaN3 ) in a polar aprotic solvent (DMF) yields the target azide. Because the reaction occurs at the exocyclic carbon, the (S)-stereocenter on the dioxane ring remains undisturbed.
Synthetic workflow for (2S)-2-(azidomethyl)-1,4-dioxane from (S)-1,4-dioxane-2-methanol.
Chemical Reactivity: CuAAC Click Chemistry
The primary application of this molecule is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of [2].
Mechanistic Causality: Uncatalyzed 1,3-dipolar cycloadditions require high temperatures and yield a mixture of 1,4- and 1,5-regioisomers. The introduction of a Cu(I) catalyst fundamentally alters the reaction coordinate. Cu(I) inserts into the terminal alkyne to form a copper-acetylide intermediate. The azide then coordinates to the copper, bringing the reactive centers into close proximity within a bicyclic metallacycle. This strictly dictates the formation of the 1,4-disubstituted 1,2,3-triazole with complete regioselectivity, preserving the (S)-configuration of the dioxane appendage.
CuAAC catalytic cycle utilizing (2S)-2-(azidomethyl)-1,4-dioxane to form a 1,2,3-triazole.
Self-Validating Experimental Protocol: CuAAC Workflow
To ensure reproducibility and trustworthiness, the following protocol integrates self-validating checkpoints. This methodology couples (2S)-2-(azidomethyl)-1,4-dioxane with a generic terminal alkyne.
Materials Required:
-
(2S)-2-(azidomethyl)-1,4-dioxane (1.0 eq)
-
Terminal Alkyne (1.05 eq)
-
CuSO4⋅5H2O (0.05 eq)
-
Sodium Ascorbate (0.10 eq)
-
Solvent: tert-Butanol / Water (1:1 v/v)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne and (2S)-2-(azidomethyl)-1,4-dioxane in the t−BuOH/H2O mixture.
-
Causality: This specific solvent system is chosen because t−BuOH solubilizes the organic substrates, while water solubilizes the inorganic copper salts and ascorbate, ensuring a homogeneous catalytic environment.
-
-
Catalyst Generation: Add the CuSO4⋅5H2O followed immediately by Sodium Ascorbate.
-
Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) in situ. A 2:1 ratio of Ascorbate to Copper ensures the Cu(I) state is maintained, preventing oxidative Glaser homocoupling of the alkynes.
-
-
Reaction Monitoring (Self-Validation Checkpoint): Stir the mixture at room temperature for 2-4 hours. Monitor progress via LC-MS rather than UV-Vis TLC.
-
Causality: Because the aliphatic dioxane-azide lacks a strong UV chromophore, standard UV TLC ( 254nm ) will yield false negatives regarding azide consumption. LC-MS validation confirms the disappearance of the azide mass ( [M+H]+=144.1 ) and the appearance of the triazole product mass.
-
-
Workup and Copper Scavenging: Once complete, dilute the mixture with Ethyl Acetate and water. Wash the organic layer with an aqueous solution of 10% NH4OH or an EDTA solution.
-
Causality: Triazoles are excellent metal chelators and will trap residual copper, potentially skewing downstream biological assays. The ammonia or EDTA wash outcompetes the triazole, sequestering the copper into the aqueous layer (often visible as a distinct blue tint).
-
-
Isolation: Dry the organic layer over Na2SO4 , filter, and concentrate under reduced pressure (temperature <40∘C to prevent degradation of any unreacted azide). Purify via flash chromatography.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.[Link]
